2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
CAS No.: 15875-54-4
Cat. No.: VC7863556
Molecular Formula: C16H9ClO2
Molecular Weight: 268.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15875-54-4 |
|---|---|
| Molecular Formula | C16H9ClO2 |
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylidene]indene-1,3-dione |
| Standard InChI | InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
| Standard InChI Key | DPSNBOGJIUODEX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)C2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)C2=O |
Introduction
2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a well-characterized organic compound with a molecular formula of C16H9ClO2. It is a derivative of indene-1,3-dione, featuring a chlorophenyl group attached via a methylene bridge, which enhances its chemical properties and potential biological activities .
Synthesis and Chemical Reactions
The synthesis of 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves condensation reactions between indene-1,3-dione and aromatic aldehydes. This method allows for the efficient formation of the desired compound with moderate to high yields.
Synthesis Overview
| Reagents | Conditions | Yield |
|---|---|---|
| Indene-1,3-dione, 4-chlorobenzaldehyde | Condensation reaction, often in the presence of a base | Moderate to high |
Biological Activities and Potential Applications
Research indicates that compounds similar to 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione exhibit significant biological activities, including potential antibacterial properties. Interaction studies focus on how this compound interacts with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Biological Activities
| Activity | Description |
|---|---|
| Antibacterial | Potential activity against bacterial strains, though specific efficacy needs further investigation. |
| Interaction Studies | Focuses on understanding how the compound interacts with biological targets, which could lead to therapeutic applications. |
Structural and Chemical Characteristics
The compound features a bicyclic structure, which is notable for its reactivity and versatility in various chemical reactions. The presence of a chlorophenyl group not only affects its chemical reactivity but also enhances its stability and potential interactions with biological targets compared to other derivatives.
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Structure | Enhances reactivity and versatility in chemical reactions. |
| Chlorophenyl Group | Affects chemical reactivity, stability, and biological interactions. |
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